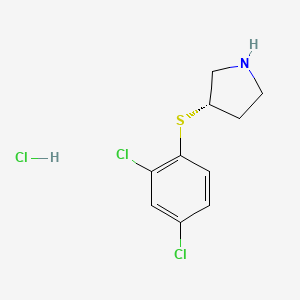

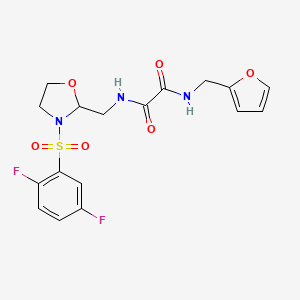

![molecular formula C14H20N2O3 B2510438 Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate CAS No. 84899-60-5](/img/structure/B2510438.png)

Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate (BPCEC) is a synthetic molecule belonging to the family of carbamate compounds. It is a highly versatile compound that has been used in a variety of scientific research applications, ranging from drug discovery to chemical synthesis. BPCEC has a wide range of biochemical and physiological effects, and is an attractive molecule for many laboratory experiments.

Aplicaciones Científicas De Investigación

Enzymatic Inhibition Applications

- Pseudomonas Lipase Inhibition : Benzene-di-N-substituted carbamates, including compounds similar in structure to Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate, have been synthesized and characterized as pseudo-substrate inhibitors of Pseudomonas species lipase. These compounds demonstrate that longer chain carbamates exhibit more potent inhibitory effects, highlighting the enzyme's insensitivity to different geometrical isomers of the carbamates Lin et al., 2007.

Synthetic Methodologies

- Mechanochemical Synthesis : The use of 1,1′-Carbonyldiimidazole (CDI) as an eco-friendly acylation agent for the mechanochemical preparation of carbamates represents a sustainable method enhancing the reactivity of alcohol and carbamoyl-imidazole intermediate. This process yields anticonvulsant N-methyl-O-benzyl carbamate through a vibrational ball-mill, highlighting a novel method for carbamate synthesis Lanzillotto et al., 2015.

Mechanistic Studies in Organic Chemistry

- C-H Amination Reactions : The development of chiral N-mesyloxycarbamate for rhodium-catalyzed stereoselective C-H amination reactions, producing chiral benzylic and propargylic amines, underscores the compound's role in facilitating highly selective synthetic transformations. This approach allows for the generation of free amines by cleaving the chiral reagent, which can also be recovered Lebel et al., 2012.

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-oxo-1-(propylamino)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-3-9-15-13(17)11(2)16-14(18)19-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,15,17)(H,16,18)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTULOXLTYMFRQZ-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2510355.png)

![N-(2,5-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2510358.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2510359.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2510361.png)

![1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2510363.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-(propan-2-yl)-1H-imidazole-4-carboxamide](/img/structure/B2510366.png)

![2-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2510368.png)

![3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2510369.png)